2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
This compound is characterized by the presence of a benzodioxole ring, a pyridazine ring, and a cyclohexylacetamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activities , suggesting potential targets could be enzymes or receptors involved in inflammation pathways.
Biochemical Pathways
Given its potential anti-inflammatory activity , it may be involved in modulating inflammatory pathways, possibly by inhibiting the synthesis or action of pro-inflammatory mediators.
Result of Action
If it does indeed have anti-inflammatory activity , it could potentially reduce inflammation at the cellular level, possibly by decreasing the production or action of pro-inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling of Benzodioxole and Pyridazine Rings: The benzodioxole and pyridazine rings are coupled using a suitable linker, such as a thiol group, under basic conditions.
Introduction of the Cyclohexylacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine: Similar structure but with diethyl groups instead of the cyclohexyl group.
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide: Similar structure but with a benzyl group instead of the cyclohexyl group.
Uniqueness
The uniqueness of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-18(20-14-4-2-1-3-5-14)11-26-19-9-7-15(21-22-19)13-6-8-16-17(10-13)25-12-24-16/h6-10,14H,1-5,11-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPLPDBUVSBGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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